

# Application Notes and Protocols: Utilizing LL-37 as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

The human cathelicidin antimicrobial peptide, LL-37, is a promising candidate for vaccine adjuvant development due to its multifaceted immunomodulatory properties. Beyond its direct antimicrobial activities, LL-37 acts as a crucial signaling molecule that bridges the innate and adaptive immune systems. It enhances antigen presentation, promotes the recruitment of immune cells, and modulates cytokine profiles to steer the adaptive immune response towards a desired phenotype, such as a Th1 or Th17 response.[1][2] These characteristics make LL-37 an attractive molecule for enhancing the efficacy of modern vaccines.

These application notes provide a comprehensive overview of the mechanisms of action of LL-37 as a vaccine adjuvant, detailed protocols for its use in preclinical studies, and a summary of expected quantitative outcomes.

### **Mechanism of Action**

LL-37 exerts its adjuvant effects through several key mechanisms:

 Chemotaxis and Immune Cell Recruitment: LL-37 is a potent chemoattractant for various immune cells, including neutrophils, monocytes, macrophages, and T cells.[3] This recruitment to the site of vaccination is critical for initiating a robust immune response.



- Dendritic Cell (DC) Maturation and Activation: LL-37 promotes the maturation and activation
  of dendritic cells, the most potent antigen-presenting cells (APCs).[1] It enhances their
  capacity for antigen uptake, processing, and presentation to T cells. LL-37-stimulated DCs
  upregulate the expression of co-stimulatory molecules (e.g., CD80, CD86) and MHC class II,
  which are essential for T cell activation.
- Modulation of Toll-Like Receptor (TLR) Signaling: LL-37 can modulate TLR signaling
  pathways. It can directly bind to and neutralize lipopolysaccharide (LPS), thereby inhibiting
  TLR4 signaling.[4] Conversely, it can form complexes with self-DNA and self-RNA, facilitating
  their delivery to endosomal TLRs (TLR7, TLR8, and TLR9) and triggering potent type I
  interferon and pro-inflammatory cytokine responses.[5]
- Polarization of T Helper (Th) Cell Responses: By influencing the cytokine milieu, LL-37 can drive the differentiation of naïve T helper cells into specific effector subsets. It has been shown to promote Th1- and Th17-skewed immune responses, characterized by the production of IFN-y and IL-17, respectively.[1][2] These responses are crucial for immunity against intracellular pathogens and fungi.
- Interaction with Cellular Receptors: LL-37 interacts with various cell surface receptors, including formyl peptide receptor 2 (FPR2) and the P2X7 receptor, to initiate intracellular signaling cascades that lead to immune activation.[1][3]

# Data Presentation: Quantitative Outcomes of LL-37 Adjuvanted Vaccines

The use of LL-37 as a vaccine adjuvant has been shown to significantly enhance antigenspecific immune responses in preclinical studies. The following tables summarize the quantitative data from representative experiments.

Table 1: Enhancement of Antigen-Specific Antibody Responses



| Antigen           | Adjuvant | Immunizati<br>on Route       | Antibody<br>Isotype | Fold<br>Increase vs.<br>Antigen<br>Alone | Reference |
|-------------------|----------|------------------------------|---------------------|------------------------------------------|-----------|
| MERS-CoV<br>S-RBD | LL-37    | Intranasal                   | Mucosal IgA         | Significantly<br>Enhanced                | [1]       |
| MERS-CoV<br>S-RBD | LL-37    | Intranasal                   | Systemic IgG        | Significantly<br>Enhanced                | [1]       |
| PRRSV             | LL-37    | Intramuscular<br>/Intranasal | Serum IgG           | Modest<br>Improvement                    | [6]       |

Table 2: Modulation of T Cell Responses

| Antigen           | Adjuvant | T Cell<br>Population | Cytokine<br>Measured | Result                                  | Reference |
|-------------------|----------|----------------------|----------------------|-----------------------------------------|-----------|
| MERS-CoV<br>S-RBD | LL-37    | CD4+ T cells         | IFN-y                | 1.02% ± 0.7% (vs. 0.21% ± 0.2% for PBS) | [1]       |
| MERS-CoV<br>S-RBD | LL-37    | CD8+ T cells         | IFN-γ                | Enhanced expression                     | [1]       |
| РНА               | LL-37    | PBMCs                | T-regs               | Increased<br>generation                 | [7]       |

Table 3: Cytokine Production Following Immunization



| Antigen           | Adjuvant | Cell Source                      | Cytokine | Fold<br>Increase vs.<br>Antigen<br>Alone | Reference |
|-------------------|----------|----------------------------------|----------|------------------------------------------|-----------|
| MERS-CoV<br>S-RBD | LL-37    | Lung<br>lymphocytes              | IL-10    | Significantly<br>Higher                  | [1]       |
| MERS-CoV<br>S-RBD | LL-37    | Lung<br>lymphocytes              | TNF-α    | Significantly<br>Higher                  | [1]       |
| MERS-CoV<br>S-RBD | LL-37    | Lung<br>lymphocytes              | IL-17A   | Significantly<br>Higher                  | [1]       |
| LPS               | LL-37    | Mouse<br>RAW264.7<br>macrophages | TNF-α    | Decreased                                | [8]       |
| LPS               | LL-37    | Mouse<br>RAW264.7<br>macrophages | IL-6     | Decreased                                | [8]       |

## **Experimental Protocols**

# Protocol 1: In Vivo Immunization of Mice with LL-37 as an Adjuvant

This protocol describes a general procedure for immunizing mice to assess the adjuvant effect of LL-37.

#### Materials:

- Antigen of interest (e.g., recombinant protein)
- Synthetic LL-37 peptide (endotoxin-free)
- · Sterile, endotoxin-free PBS
- 8-week-old BALB/c or C57BL/6 mice



• Syringes and needles (27-30 gauge for intranasal, 25-27 gauge for intraperitoneal)

#### Procedure:

- Antigen-Adjuvant Formulation:
  - Reconstitute the lyophilized antigen and LL-37 peptide in sterile, endotoxin-free PBS to the desired stock concentrations.
  - On the day of immunization, prepare the formulation by gently mixing the antigen and LL-37 at the desired final concentrations. A typical dose for mice is 10-20 μg of antigen and 10-50 μg of LL-37 per mouse.[9]
  - The final volume for intranasal immunization is typically 20-30 μL (10-15 μL per nostril), and for intraperitoneal injection is 100-200 μL.[9][10]
- Immunization Schedule:
  - Primary Immunization (Day 0): Administer the antigen-LL-37 formulation to the mice via the chosen route (intranasal or intraperitoneal).
  - Booster Immunizations: Administer booster immunizations on days 14 and 28 using the same formulation and route.
  - Sample Collection: Collect blood samples via tail bleed or submandibular bleeding at various time points (e.g., days 13, 27, and 42) to analyze serum antibody responses.
  - Terminal Sample Collection: At the end of the experiment (e.g., day 42), euthanize the mice and collect spleens for T cell analysis and mucosal samples (e.g., nasal washes, lung lavages) for IgA analysis if applicable.
- Analysis of Immune Responses:
  - Antibody Titers: Use ELISA to determine antigen-specific IgG, IgG1, and IgG2a titers in the serum and IgA titers in mucosal secretions.
  - T Cell Responses: Isolate splenocytes and restimulate them in vitro with the antigen.
     Analyze T cell proliferation using assays like CFSE dilution or [3H]-thymidine



incorporation. Measure cytokine production (e.g., IFN-y, IL-4, IL-17) in the culture supernatants by ELISA or multiplex bead array.

 T Cell Phenotyping: Use flow cytometry to analyze the frequency of different T cell subsets (e.g., CD4+, CD8+, regulatory T cells) and their activation status.

## **Protocol 2: In Vitro Dendritic Cell Maturation Assay**

This protocol is for assessing the ability of LL-37 to induce the maturation of bone marrow-derived dendritic cells (BMDCs).

#### Materials:

- Bone marrow cells from mice
- Recombinant murine GM-CSF and IL-4
- Synthetic LL-37 peptide
- LPS (positive control)
- Complete RPMI-1640 medium
- Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD11c, -MHC class II, -CD80, -CD86)

#### Procedure:

- Generation of BMDCs:
  - Harvest bone marrow from the femurs and tibias of mice.
  - Culture the bone marrow cells in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4 for 6-8 days.
  - On day 3, add fresh medium containing GM-CSF and IL-4.
  - On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are immature BMDCs.



#### Stimulation of BMDCs:

- Plate the immature BMDCs in 24-well plates at a density of 1 x 10<sup>6</sup> cells/mL.
- Stimulate the cells with different concentrations of LL-37 (e.g., 1, 5, 20 μg/mL) for 24-48 hours. Include an unstimulated control and a positive control (e.g., 100 ng/mL LPS).
- Analysis of DC Maturation:
  - Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against CD11c, MHC class II, CD80, and CD86. Analyze the expression levels of these maturation markers on the CD11c+ population by flow cytometry.
  - Cytokine Analysis: Collect the culture supernatants and measure the concentrations of cytokines such as IL-12p70, IL-6, and TNF-α by ELISA or multiplex bead array.

## **Protocol 3: T Cell Proliferation Assay**

This protocol is used to determine the effect of LL-37-matured DCs on T cell proliferation.

#### Materials:

- Mature, antigen-pulsed BMDCs (from Protocol 2)
- Naïve CD4+ T cells isolated from the spleen of a syngeneic mouse
- CFSE (Carboxyfluorescein succinimidyl ester)
- Complete RPMI-1640 medium

#### Procedure:

- Antigen Pulsing of DCs:
  - Incubate the mature BMDCs with the antigen of interest (e.g., 10 µg/mL ovalbumin) for 4-6 hours.
  - Wash the DCs to remove excess antigen.



- T Cell Labeling and Co-culture:
  - Isolate naïve CD4+ T cells from the spleen using a commercial isolation kit.
  - Label the T cells with CFSE according to the manufacturer's instructions.
  - Co-culture the CFSE-labeled T cells with the antigen-pulsed DCs at different DC:T cell ratios (e.g., 1:5, 1:10, 1:20) in a 96-well plate.
- Analysis of T Cell Proliferation:
  - After 3-5 days of co-culture, harvest the cells and stain them with a fluorescently labeled anti-CD4 antibody.
  - Analyze the CFSE dilution in the CD4+ T cell population by flow cytometry. Each peak of decreasing fluorescence intensity represents a cell division.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: LL-37 signaling pathways in antigen-presenting cells.





Click to download full resolution via product page

Caption: Experimental workflow for evaluating LL-37 as a vaccine adjuvant.

## Conclusion

LL-37 demonstrates significant potential as a versatile vaccine adjuvant capable of enhancing both humoral and cellular immunity. Its ability to activate and mature dendritic cells, recruit immune cells, and direct T helper cell differentiation makes it a valuable tool for improving vaccine efficacy. The protocols and data presented in these application notes provide a foundation for researchers to explore the use of LL-37 in their own vaccine development programs. Further research is warranted to optimize dosing, formulation, and delivery strategies to fully harness the adjuvant potential of this immunomodulatory peptide.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Application of Antimicrobial Peptide LL-37 as an Adjuvant for Middle East Respiratory Syndrome-Coronavirus Antigen Induces an Efficient Protective Immune Response Against Viral Infection After Intranasal Immunization PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of LL-37 on Immunomodulation and Disease Outcome PMC [pmc.ncbi.nlm.nih.gov]
- 3. Little peptide, big effects: the role of LL-37 in inflammation and autoimmune disease PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expression and Purification of Hybrid LL-37Tα1 Peptide in Pichia pastoris and Evaluation of Its Immunomodulatory and Anti-inflammatory Activities by LPS Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunization protocol. EuroMAbNet [euromabnet.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing LL-37 as a Vaccine Adjuvant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567582#using-ll-37-as-an-adjuvant-in-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com